Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with bromine, trifluoromethyl, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method involves the treatment of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol to afford the corresponding methyl ester derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study the effects of thiazole derivatives on various biological pathways and targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate: Similar structure with different substitution positions.
Uniqueness: Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H3BrF3NO2S |
---|---|
Molekulargewicht |
290.06 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(7)14-5(11-2)6(8,9)10/h1H3 |
InChI-Schlüssel |
QJMBBUOWQMTQOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.